molecular formula C16H18ClFN2O2 B15143362 Hbv-IN-20

Hbv-IN-20

Cat. No.: B15143362
M. Wt: 324.78 g/mol
InChI Key: NSLUVRSONLNMJW-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hbv-IN-20 is a novel compound designed to inhibit the replication of the hepatitis B virus. This compound has shown promise in preclinical studies for its ability to reduce viral load and improve liver function in infected individuals. Hepatitis B is a significant global health issue, and the development of effective treatments like this compound is crucial for managing and potentially eradicating the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase efficiency and reduce costs. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-20 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Hbv-IN-20 has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating hepatitis B and other viral infections.

    Industry: Potentially used in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

Hbv-IN-20 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This leads to a reduction in viral load and an improvement in liver function. The exact molecular targets and pathways involved are still under investigation, but early studies suggest that this compound interferes with the viral polymerase and other essential enzymes.

Comparison with Similar Compounds

Hbv-IN-20 is unique compared to other similar compounds due to its specific mechanism of action and higher potency. Similar compounds include:

    Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat hepatitis B.

    Entecavir: Another nucleoside analog with a similar mechanism of action but different chemical structure.

    Tenofovir: A nucleotide analog that inhibits viral replication by targeting the viral polymerase.

This compound stands out due to its novel structure and potentially higher efficacy in reducing viral load and improving liver function.

Properties

Molecular Formula

C16H18ClFN2O2

Molecular Weight

324.78 g/mol

IUPAC Name

(4aS,8aR)-N-(3-chloro-4-fluorophenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxamide

InChI

InChI=1S/C16H18ClFN2O2/c17-12-9-10(5-6-13(12)18)19-16(22)20-8-7-15(21)11-3-1-2-4-14(11)20/h5-6,9,11,14H,1-4,7-8H2,(H,19,22)/t11-,14+/m0/s1

InChI Key

NSLUVRSONLNMJW-SMDDNHRTSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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